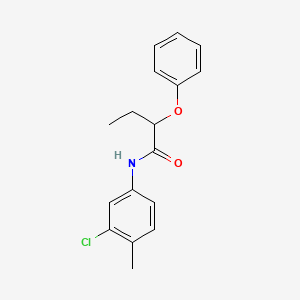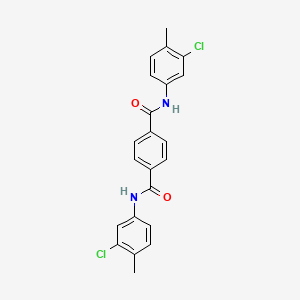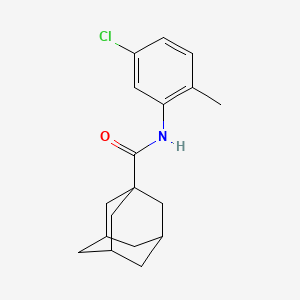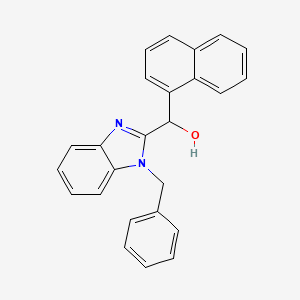![molecular formula C13H18O3 B5103802 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMP is a secondary metabolite that is derived from the fermentation of the fungus Phoma sp. and has been found to possess a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to activate the p53 tumor suppressor pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can induce oxidative stress in cells, which can lead to apoptosis. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to inhibit the activity of various enzymes, including DNA methyltransferases and histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in lab experiments is its potent anticancer activity. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol. One area of focus is the development of more efficient fermentation methods to increase the yield of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol. Additionally, researchers are exploring the use of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol and its potential applications in other disease areas.
Méthodes De Synthèse
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can be synthesized through the fermentation of the fungus Phoma sp. The fermentation process involves growing the fungus in a nutrient-rich medium under controlled conditions. Once the fungus has reached maturity, it is extracted and purified to obtain the 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol compound. The yield of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can vary depending on the fermentation conditions, but typically ranges from 1-10 mg per liter of fermentation broth.
Applications De Recherche Scientifique
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is its anticancer activity. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to induce apoptosis, or programmed cell death, in cancer cells.
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has also been found to possess antifungal and antibacterial properties. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
1-(3-methoxy-4-prop-2-enoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-10(11(14)5-2)9-13(12)15-3/h4,6-7,9,11,14H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGPTUSFJZYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC=C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)
![2-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1H-benzimidazole](/img/structure/B5103737.png)

![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)

![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)


![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)